molecular formula C12H10ClNO3 B2375960 2-Chloro-4-(furan-2-ylmethylamino)benzoic acid CAS No. 518336-22-6

2-Chloro-4-(furan-2-ylmethylamino)benzoic acid

Cat. No.: B2375960
CAS No.: 518336-22-6
M. Wt: 251.67
InChI Key: HVFQTRIUPLWFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(furan-2-ylmethylamino)benzoic acid is an organic compound with the molecular formula C12H10ClNO3 It is characterized by the presence of a chloro group, a furan ring, and an amino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(furan-2-ylmethylamino)benzoic acid typically involves the reaction of 2-chloro-4-nitrobenzoic acid with furan-2-ylmethanamine. The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(furan-2-ylmethylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-4-(furan-2-ylmethylamino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(furan-2-ylmethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(furan-2-ylmethylamino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-4-(furan-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c13-11-6-8(3-4-10(11)12(15)16)14-7-9-2-1-5-17-9/h1-6,14H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFQTRIUPLWFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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